2'-Chloro-2-hydroxy-4'-methoxyacetophenone is an organic compound classified as a substituted acetophenone, specifically a chloro-substituted phenolic ketone. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from various precursors, including 4-methoxyacetophenone and chlorinated phenolic compounds. Its synthesis is often explored in the context of developing pharmaceuticals with specific biological activities.
The synthesis of 2'-chloro-2-hydroxy-4'-methoxyacetophenone can be achieved through several methods:
The molecular structure of 2'-chloro-2-hydroxy-4'-methoxyacetophenone can be represented as follows:
The structural representation can be visualized using SMILES notation: COC1=CC=C(C(C)=O)C(O)=C1Cl
.
The chemical reactivity of 2'-chloro-2-hydroxy-4'-methoxyacetophenone includes:
The mechanism of action for compounds like 2'-chloro-2-hydroxy-4'-methoxyacetophenone often involves interaction with biological targets such as enzymes or receptors. Specific pathways may include:
The physical and chemical properties of 2'-chloro-2-hydroxy-4'-methoxyacetophenone include:
Property | Value |
---|---|
Appearance | White to yellowish crystals |
Melting Point | Approximately 48–50 °C |
Boiling Point | Not specified |
Density | Approximately 1.310 g/cm³ |
Solubility | Soluble in ethanol and methanol; slightly soluble in water |
Flash Point | >230 °F |
pKa | Predicted around 9.79 |
These properties indicate that the compound is stable under normal conditions but may require careful handling due to its reactive functional groups .
2'-Chloro-2-hydroxy-4'-methoxyacetophenone has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2